Hentriacontanoic acid

Beschreibung

This compound has been reported in Pedalium murex, Chamaecrista kleinii, and other organisms with data available.

Eigenschaften

IUPAC Name |

hentriacontanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLMUMPTRGEPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

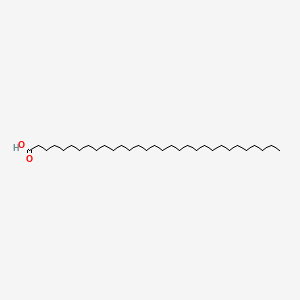

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191623 |

Source

|

| Record name | Hentriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Hentriacontanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38232-01-8 |

Source

|

| Record name | Hentriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hentriacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENTRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8P9L2CU4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Hentriacontanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31:0), a saturated very-long-chain fatty acid (VLCFA), is a lipid molecule with the chemical formula C₃₁H₆₂O₂.[1][2][3] As a component of various natural waxes and lipids, its physical and chemical properties are of significant interest in diverse fields, including biochemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its metabolic context.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by its long, unbranched hydrocarbon tail, which results in strong van der Waals interactions between molecules. This leads to a high melting point and low solubility in polar solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₆₂O₂ | [1][2][3] |

| Molecular Weight | 466.82 g/mol | [1][2][3][4] |

| Appearance | White solid/powder | [2][5] |

| Melting Point | 109.3-109.6 °C | [6][7][8] |

| 59-61 °C | [9] | |

| Boiling Point | 491.71 °C (rough estimate) | [6] |

| Density | 0.8846 g/cm³ (rough estimate) | [6] |

| Solubility | Low solubility in water, soluble in organic solvents. | [10] |

| CAS Number | 38232-01-8 | [1][2][3][9] |

Note on conflicting data: There are discrepancies in the reported melting point of this compound in the literature. The higher range of 109.3-109.6 °C is more consistent with the expected trend for long-chain saturated fatty acids and is more frequently cited. The lower value of 59-61 °C may be due to impurities or different experimental conditions.

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a common and reliable technique for its determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of this compound can be determined in various solvents to understand its behavior in different chemical environments.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, hexane, chloroform) should be chosen.

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Quantification: The saturated solution is carefully filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using an appropriate analytical technique, such as gas chromatography (GC) after derivatization or gravimetric analysis after solvent evaporation.

Identification and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fatty acids (after derivatization).

Methodology:

-

Derivatization: this compound is first converted to a more volatile ester, typically a fatty acid methyl ester (FAME), by reacting it with a methylating agent (e.g., BF₃-methanol).

-

GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The mass spectrum of the this compound methyl ester can be compared to a library of known spectra for positive identification. The purity can be assessed by the relative area of the corresponding peak in the chromatogram.

Metabolic Pathways of this compound

As a very-long-chain fatty acid, this compound is primarily involved in metabolic pathways related to fatty acid synthesis and degradation. It is not typically a direct participant in major signaling cascades but serves as a precursor for more complex lipids and as a source of energy.

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

The synthesis of VLCFAs like this compound occurs through a cyclical elongation process in the endoplasmic reticulum. This pathway extends shorter-chain fatty acids by adding two-carbon units from malonyl-CoA.

Caption: Biosynthesis pathway of very-long-chain fatty acids (VLCFAs).

Degradation of Very-Long-Chain Fatty Acids (VLCFAs)

The breakdown of VLCFAs primarily occurs in peroxisomes through a process called β-oxidation. This pathway shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then be used for energy production.

Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids (VLCFAs).

Conclusion

This compound, as a very-long-chain saturated fatty acid, possesses distinct physical properties that are a direct consequence of its molecular structure. This guide has provided a detailed summary of these properties, along with robust experimental protocols for their verification. Understanding the physical characteristics and metabolic context of this compound is essential for researchers and professionals in drug development and other scientific disciplines who may encounter or utilize this molecule in their work. The provided methodologies and pathway diagrams serve as a valuable resource for further investigation and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. GMD - this compound methyl ester - InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-2/h3-31H2,1-2H3 [gmd.mpimp-golm.mpg.de]

- 4. Hentriacontylic acid - Wikipedia [en.wikipedia.org]

- 5. aocs.org [aocs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | C31H62O2 | CID 37982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Architecture of Hentriacontanoic Acid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hentriacontanoic acid (C31:0), a saturated odd-chain very-long-chain fatty acid (VLCFA), is a vital component of plant cuticular waxes, contributing significantly to the protective barrier against environmental stresses. Its unique properties make it a molecule of interest for various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic machinery, regulatory mechanisms, and key experimental protocols for its study. The synthesis originates from the general fatty acid synthesis pathway, with the odd-chain initiated by the incorporation of propionyl-CoA. Subsequent elongation to a 31-carbon chain occurs in the endoplasmic reticulum via the fatty acid elongase (FAE) complex. This process is critically dependent on the coordinated action of four key enzymes and is further regulated by specialized proteins that enable the extension beyond the more common C28 length. This document serves as an in-depth resource for researchers aiming to understand, manipulate, and harness the production of this unique fatty acid in plants.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, play crucial roles in plant physiology. They are the precursors to a diverse array of lipids, including cuticular waxes, suberin, and sphingolipids, which are essential for plant development, stress responses, and interaction with the environment. This compound (C31:0) is a notable odd-chain VLCFA found in the cuticular wax of various plant species. Its presence contributes to the hydrophobicity and integrity of the cuticle, providing a robust barrier against water loss and pathogen attack.

The biosynthesis of VLCFAs is an extension of the de novo fatty acid synthesis that occurs in the plastids. The elongation process itself takes place on the endoplasmic reticulum (ER) and involves a multi-enzyme complex known as the fatty acid elongase (FAE). While the general mechanism of even-chain VLCFA elongation is well-established, the specific pathway leading to the formation of odd-chain VLCFAs, such as this compound, involves distinct initiation and elongation steps that are the focus of this guide.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a short odd-chain fatty acid precursor and culminates in a series of elongation cycles.

Initiation with an Odd-Chain Primer

Unlike the more common even-chain fatty acids that are initiated with acetyl-CoA (a two-carbon molecule), the biosynthesis of odd-chain fatty acids commences with propionyl-CoA (a three-carbon molecule) as the primer for the fatty acid synthase (FAS) complex. This initial condensation reaction sets the stage for the subsequent addition of two-carbon units, resulting in the formation of fatty acids with an odd number of carbon atoms.

Elongation to Very-Long-Chains in the Endoplasmic Reticulum

Once a medium-chain odd-length acyl-CoA is synthesized, it is transported to the cytoplasm and activated. The subsequent elongation to a very-long-chain fatty acid occurs in the endoplasmic reticulum, catalyzed by the fatty acid elongase (FAE) complex. This complex orchestrates a cycle of four sequential reactions to add two carbon units from malonyl-CoA to the growing acyl chain.[1]

The four key enzymes of the FAE complex are:

-

β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme and the primary determinant of the final chain length of the fatty acid.[2] It catalyzes the condensation of an acyl-CoA with malonyl-CoA.

-

β-ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to form an enoyl-CoA.

-

Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated multiple times to achieve the desired chain length. For the synthesis of this compound (C31:0), a C29:0 acyl-CoA would undergo one final round of elongation.

The Role of Specialized Elongation Factors: The CER2-LIKE Proteins

Standard KCS enzymes are generally inefficient at producing fatty acids longer than 28 carbons.[3] The synthesis of very long-chain fatty acids, including those reaching C31, requires the involvement of additional protein factors. In Arabidopsis thaliana, a family of proteins known as ECERIFERUM2-LIKE (CER2-LIKE) has been shown to be essential for the elongation of fatty acids beyond C28.[3][4] These proteins are not condensing enzymes themselves but are thought to modify the substrate specificity of the KCS, enabling the FAE complex to produce longer acyl chains.[3] Specifically, the CER26 protein in Arabidopsis has been implicated in the production of wax components longer than 30 carbons, making it a key candidate for involvement in the final elongation step leading to C31 fatty acids.[5][6]

The proposed pathway for this compound biosynthesis is visualized in the following diagram:

Quantitative Data

The abundance of this compound varies significantly among different plant species and tissues. It is typically found as a component of cuticular waxes. The following table summarizes the reported weight percentage of this compound in the total fatty acids of different plant sources.

| Plant Species | Tissue | This compound (C31:0) (% of total fatty acids) | Reference |

| Camellia polyodonta | Seed Oil | 0.0 | |

| Toxicodendron succedaneum | Seed Oil | 0.3 |

Note: Data on this compound content is limited in publicly accessible databases. The values presented here are from the PlantFAdb database.[7] Further research is required to build a more comprehensive dataset.

Experimental Protocols

Extraction and Analysis of Cuticular Waxes by GC-MS

This protocol provides a standardized method for the extraction and analysis of plant cuticular waxes.

4.1.1. Materials

-

Fresh plant leaves

-

Chloroform (B151607) (analytical grade)[4]

-

Internal standard (e.g., n-tetracosane)[3]

-

Glass vials with Teflon-lined caps

-

Nitrogen gas stream

-

Vortex mixer

-

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[4]

-

Pyridine (B92270) (anhydrous)[4]

-

Hexane (analytical grade)

-

Anhydrous sodium sulfate

4.1.2. Protocol

-

Sample Collection: Excise fresh leaves from the plant. Determine the surface area for later quantification.[3]

-

Wax Extraction: Immediately immerse the leaves in a glass vial containing chloroform with a known amount of internal standard for 30-60 seconds with gentle agitation.[4]

-

Solvent Evaporation: Remove the leaves and evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[3]

-

Derivatization: To the dried wax residue, add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Seal the vial tightly and heat at 70-100°C for 60 minutes.[4]

-

Sample Preparation for GC-MS: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, it can be diluted with hexane.[4]

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A capillary column suitable for wax analysis (e.g., HP-5MS).

-

Injector Temperature: 300-350°C.[4]

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 20 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

-

MS Detector: Operated in electron ionization (EI) mode with a scanning range of m/z 50-650.

-

-

Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.

In Vitro Fatty Acid Elongase Assay

This protocol describes a method to measure the activity of the fatty acid elongase complex in microsomal fractions isolated from plant tissues.

4.2.1. Materials

-

Plant tissue (e.g., developing leaves or stems)

-

Extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 1 mM CaCl2, 1 mM MgCl2)

-

Acyl-CoA substrates (e.g., C28:0-CoA, C30:0-CoA)

-

[2-¹⁴C]Malonyl-CoA (radiolabeled substrate)

-

NADPH

-

TLC plates (silica gel)

-

Scintillation counter

4.2.2. Protocol

-

Microsome Isolation: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g). Resuspend the microsomal pellet in assay buffer.

-

Enzyme Assay: Set up the reaction mixture in a microfuge tube containing assay buffer, microsomal protein (e.g., 50-100 µg), acyl-CoA substrate (e.g., 20 µM), and NADPH (e.g., 500 µM).

-

Initiate Reaction: Start the reaction by adding [2-¹⁴C]Malonyl-CoA (e.g., 50 µM).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Saponification: Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) and heat at 80°C for 1 hour to saponify the acyl-CoAs to free fatty acids.

-

Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., HCl) and extract the fatty acids with hexane.

-

Analysis: Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC). Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a specialized extension of the general very-long-chain fatty acid elongation pathway. The initiation with propionyl-CoA and the requirement for CER2-LIKE proteins to achieve chain lengths beyond C28 are key features of this process. While the core enzymatic machinery is understood, the specific β-ketoacyl-CoA synthase(s) responsible for the final elongation steps to C31 remain to be definitively identified.

Future research should focus on the functional characterization of KCS candidates to pinpoint the specific enzymes involved in this compound synthesis. Metabolic engineering approaches, leveraging the knowledge of these key enzymes and regulatory factors like CER2-LIKE proteins, hold promise for the targeted production of this compound and other valuable odd-chain VLCFAs in crop plants. Such efforts could pave the way for novel applications of these unique fatty acids in the pharmaceutical, nutraceutical, and industrial sectors. This technical guide provides a foundational framework for researchers to delve deeper into the fascinating world of plant VLCFA biosynthesis.

References

- 1. Arabidopsis 3-Ketoacyl-Coenzyme A Synthase9 Is Involved in the Synthesis of Tetracosanoic Acids as Precursors of Cuticular Waxes, Suberins, Sphingolipids, and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification and Structure Analysis of KCS Family Genes Suggest Their Reponding to Regulate Fiber Development in Long-Staple Cotton Under Salt-Alkaline Stress [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PlantFAdb: a resource for exploring hundreds of plant fatty acid structures synthesized by thousands of plants and their phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Very Long-Chain Fatty Acids in the Architecture and Function of Cell Membranes: A Technical Guide

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with acyl chains of 22 carbon atoms or longer, are critical constituents of cellular membranes, profoundly influencing their structural integrity and functional dynamics.[1][2] While less abundant than their long-chain counterparts, VLCFAs play indispensable roles in a variety of cellular processes, from maintaining the epidermal barrier to modulating complex signaling pathways. Dysregulation of VLCFA metabolism is implicated in several severe inherited disorders, underscoring their physiological importance. This technical guide provides an in-depth exploration of the biological roles of VLCFAs in cell membranes, intended for researchers, scientists, and drug development professionals. It covers their synthesis and metabolism, their impact on membrane biophysics, their involvement in cellular signaling, and detailed experimental protocols for their analysis.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

VLCFAs are a class of fatty acids characterized by their extended hydrocarbon chains, typically containing 22 or more carbon atoms.[1][2] These chains can be saturated or unsaturated and are integral components of various lipid species, most notably sphingolipids and certain glycerophospholipids.[1] Their unique length imparts specific biophysical properties to the membranes they inhabit, influencing thickness, fluidity, and the formation of specialized microdomains known as lipid rafts.[1] VLCFAs are not merely structural components; they are also bioactive molecules involved in a myriad of cellular functions, including signal transduction, cell-cell communication, and the regulation of membrane protein activity.[2][3] Consequently, the precise regulation of VLCFA levels is paramount for cellular and organismal health.

VLCFA Biosynthesis and Metabolism

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical process of fatty acid elongation, which is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[4][5] This process extends pre-existing long-chain fatty acids (typically C16 or C18) by adding two-carbon units derived from malonyl-CoA in each cycle.[4][5] The FAE complex comprises four key enzymes that catalyze sequential reactions:

-

Condensation: β-ketoacyl-CoA synthase (KCS), also known as elongase (ELOVL), catalyzes the initial rate-limiting step of condensing a long-chain acyl-CoA with malonyl-CoA.

-

Reduction: β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

Dehydration: β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons.

This elongated acyl-CoA can then serve as a substrate for further elongation cycles or be incorporated into various lipids.

Conversely, the degradation of VLCFAs occurs exclusively in peroxisomes via β-oxidation.[6] A defect in the transport of VLCFAs into the peroxisome, often due to mutations in the ABCD1 gene, leads to their accumulation, which is the hallmark of X-linked adrenoleukodystrophy (X-ALD).[6][7]

Structural Roles of VLCFAs in Cell Membranes

VLCFAs are integral to the architecture of cell membranes, where they are primarily found within sphingolipids (e.g., ceramides (B1148491) and sphingomyelins) and, to a lesser extent, in glycerophospholipids such as phosphatidylserine (B164497) and phosphatidylethanolamine.[1][3][4] Their extended length has profound consequences for the biophysical properties of the membrane.

-

Membrane Thickness and Fluidity: The incorporation of VLCFAs increases the thickness of the lipid bilayer.[1] Their long, saturated chains pack tightly, which leads to a decrease in membrane fluidity (increased viscosity).[8][9] This altered fluidity can, in turn, modulate the activity of embedded membrane proteins.[10]

-

Lipid Rafts: VLCFAs are key components in the formation of lipid rafts, which are highly ordered, detergent-resistant microdomains within the plasma membrane.[1] These rafts are enriched in sphingolipids, cholesterol, and specific membrane proteins, and they serve as platforms for cellular signaling.[4][5][11] The tight packing of VLCFA-containing sphingolipids with cholesterol is a driving force for the phase separation that creates these domains.[5][11]

Quantitative Analysis of VLCFA Distribution and Biophysical Impact

The abundance of VLCFAs varies significantly across different cell types and tissues, reflecting their specialized functions. The following tables summarize key quantitative data regarding their distribution and effects on membrane properties.

Table 1: Abundance of VLCFAs in Various Human Tissues and Cells

| Tissue/Cell Type | Predominant VLCFA-Containing Lipid | Key VLCFA Species | Approximate Abundance/Significance |

|---|---|---|---|

| Myelin (Brain White Matter) | Sphingolipids (Galactosylceramides, Sulfatides) | C22:0, C24:0, C24:1 | Comprise a significant fraction of myelin lipids, crucial for insulation and nerve conduction.[12][13][14] |

| Epidermis (Stratum Corneum) | Ceramides (especially ω-hydroxy ceramides) | C28:0 - C34:0 | Essential for the skin's water permeability barrier.[15][16][17][18] |

| Erythrocytes (Red Blood Cells) | Sphingomyelin | C24:0, C26:0 | Elevated levels are a diagnostic marker for X-ALD.[19][20][21] |

| Neurons | Phospholipids, Cholesterol | - | Generally enriched in polyunsaturated fatty acids, but VLCFA composition is critical for membrane function.[3][22][23][24] |

| Glial Cells (Oligodendrocytes) | Sphingolipids (Sulfatides, Hexosylceramides) | - | Highly enriched in specific sphingolipids, many containing VLCFAs.[22][23] |

Table 2: Impact of VLCFAs on Membrane Biophysical Properties

| Biophysical Property | Effect of Increased VLCFA Content | Quantitative Measurement Example | Method of Measurement |

|---|---|---|---|

| Membrane Thickness | Increase | Liquid-ordered domains (raft-like) are ~1-2 nm thicker than liquid-disordered domains.[25] | Atomic Force Microscopy (AFM)[25][26][27][28][29] |

| Membrane Fluidity | Decrease (Increased Order) | Decrease in the rotational and lateral diffusion of membrane probes. | Fluorescence Anisotropy/Polarization[30][31][32][33][34][35] |

| Bilayer Permeability | Decrease | Reduced passive diffusion of water and small solutes across the membrane. | Osmotic stress assays |

Table 3: VLCFA Levels in Plasma in Health and Disease (X-linked Adrenoleukodystrophy)

| Fatty Acid | Control Plasma Levels (µg/mL) | X-ALD Plasma Levels (µg/mL) | C26:0/C22:0 Ratio |

|---|---|---|---|

| C22:0 (Behenic Acid) | 20-90 | Normal to slightly elevated | - |

| C24:0 (Lignoceric Acid) | 30-100 | Significantly elevated | - |

| C26:0 (Hexacosanoic Acid) | 0.1-0.7 | Markedly elevated | Control: <0.02, X-ALD: >0.05 |

Note: Reference ranges can vary between laboratories. Data compiled from multiple sources.[6][10][36]

VLCFAs in Cellular Signaling

VLCFAs are not passive structural molecules; they and their derivatives are active participants in cellular signaling.

-

Inflammation and Immune Response: Accumulation of saturated VLCFAs can prime macrophages for a pro-inflammatory response.[37] Extracellular VLCFAs, such as those released during demyelination, can activate the c-Jun N-terminal kinase (JNK) pathway via the scavenger receptor CD36, leading to the secretion of chemokines and matrix-degrading enzymes.[37]

-

Neuroinflammation: In the central nervous system, glia can convert excess VLCFAs into sphingosine-1-phosphate (S1P), a potent signaling lipid.[38] This S1P can then be secreted and act on neighboring cells to promote neuroinflammation, NF-κB activation, and macrophage infiltration.[38] This pathway is a key contributor to the pathology of diseases like X-ALD.

-

Regulation of Gene Expression: VLCFA-CoAs, the activated form of VLCFAs, are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[4][11][22] This creates a feedback loop where VLCFAs can upregulate their own degradation.

Table 4: Binding Affinities of VLCFA-CoAs to PPARα

| Ligand | Dissociation Constant (Kd) |

|---|---|

| Arachidoyl-CoA (C20:0-CoA) | ~29 nM |

| Behenoyl-CoA (C22:0-CoA) | ~10 nM |

| Lignoceroyl-CoA (C24:0-CoA) | ~3 nM |

| Free Lignoceric Acid (C24:0) | Weak or no measurable affinity |

Data from fluorescence quenching assays.[4][11][22]

Experimental Protocols for VLCFA Analysis

Accurate quantification of VLCFAs is crucial for both research and clinical diagnostics. Below are generalized protocols for lipid extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Total Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for extracting total lipids, including those containing VLCFAs, from plasma, cells, or tissue homogenates.

-

Sample Preparation:

-

For plasma/serum: Use 100-200 µL.

-

For cultured cells: Use a pellet of 2-5 million cells.

-

For tissues: Homogenize ~20-50 mg of tissue in a suitable buffer on ice.

-

-

Internal Standard Addition: Add a known amount of an internal standard not naturally abundant in the sample (e.g., heptadecanoic acid, C17:0) to allow for accurate quantification.

-

Solvent Extraction:

-

To the sample in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.

-

-

Phase Separation:

-

Add 0.4 mL of 0.9% NaCl solution (or 0.88% KCl).

-

Vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

-

-

Lipid Collection:

-

Carefully aspirate the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

-

-

Drying:

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

-

Protocol 2: Derivatization and GC-MS Analysis of VLCFAs

This protocol describes the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Derivatization (Acid-Catalyzed Methylation):

-

To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat the sample at 80°C for 2 hours in a heating block.

-

Allow the sample to cool to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane (B92381) and 0.5 mL of water to the tube.

-

Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

-

-

Sample Concentration:

-

Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50-100 µL before injection into the GC-MS.

-

-

GC-MS Parameters (Representative):

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Conclusion and Future Directions

Very long-chain fatty acids are far more than simple structural lipids; they are critical modulators of membrane architecture and function. Their unique biophysical properties, conferred by their extended acyl chains, are essential for the integrity of biological barriers and the organization of signaling platforms within the cell membrane. The intricate pathways of VLCFA synthesis and metabolism, and their dysregulation in disease, highlight their importance in cellular homeostasis. For researchers and drug development professionals, understanding the multifaceted roles of VLCFAs opens new avenues for therapeutic intervention. Targeting the enzymes involved in VLCFA synthesis or developing strategies to mitigate the downstream effects of their accumulation are promising approaches for treating a range of disorders, from inherited metabolic diseases to conditions involving chronic inflammation. Further research into the specific interactions of VLCFAs with membrane proteins and the precise mechanisms by which they modulate signaling cascades will undoubtedly uncover new layers of complexity and provide novel targets for future drug discovery.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. A new method to measure bilayer thickness: cryo-electron microscopy of frozen hydrated liposomes and image simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 7. Leukodystrophy - Wikipedia [en.wikipedia.org]

- 8. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. One moment, please... [adrenoleukodystrophy.info]

- 11. Assessing the Nature of Lipid Raft Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduced chain length in myelin sphingolipids and poorer motor coordination in mice deficient in the fatty acid elongase Elovl1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 14. Fatty acid composition of myelin lipids from developing rat forebrain and spinal cord: influence of experimental hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]

- 17. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]

- 18. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. longdom.org [longdom.org]

- 22. lipotype.com [lipotype.com]

- 23. Lipid Metabolism Crosstalk in the Brain: Glia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. studysmarter.co.uk [studysmarter.co.uk]

- 25. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Atomic Force Microscopy of Phase Separation on Ruptured, Giant Unilamellar Vesicles, and a Mechanical Pathway for the Co-Existence of Lipid Gel Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 29. barreralab.com [barreralab.com]

- 30. [Importance of membrane fluidity determination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. taylorfrancis.com [taylorfrancis.com]

- 32. researchgate.net [researchgate.net]

- 33. Plasma membrane fluidity measurements in intact endothelial cells: effect of hyperoxia on fluorescence anisotropies of 1-[4-(trimethylamino)phenyl]-6-phenyl hexa-1,3,5-triene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. files.core.ac.uk [files.core.ac.uk]

- 35. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 36. An AAV-Based Therapy Approach for Neurological Phenotypes of X-Linked Adrenoleukodystrophy [mdpi.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hentriacontanoic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hentriacontanoic acid, a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C31H62O2, has garnered increasing interest within the scientific community.[1] Initially identified as a component of various natural waxes, its potential physiological roles are now becoming a subject of deeper investigation. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, natural occurrence, and biosynthesis. Furthermore, it details established experimental protocols for its synthesis, isolation, and characterization, and explores its known biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound, also known as henatriacontylic acid, is a straight-chain saturated fatty acid containing 31 carbon atoms.[2] As a very-long-chain fatty acid (VLCFA), it is characterized by its low solubility in water and high melting point.[3][4] Historically, VLCFAs were primarily studied in the context of their structural roles in plant cuticles and insect waxes. However, recent research has begun to uncover their involvement in various biological processes, suggesting potential therapeutic applications.

Discovery and History

The precise first isolation and complete characterization of this compound is not definitively documented in readily available literature. However, the groundwork for the synthesis of very-long-chain fatty acids was laid in the mid-20th century. A pivotal publication by R. E. Bowman and R. G. Mason in 1951, titled "Synthetic long-chain aliphatic compounds. Part V. N-nonatricosanoic and n-hexapentacosanoic acids," described methods for the synthesis of C29 and C35 fatty acids.[5][6] While this paper does not explicitly detail the synthesis of this compound (C31), the methodologies presented provided a clear pathway for the synthesis of odd-chain VLCFAs, and it is highly probable that similar methods were used for the synthesis of this compound around that period. Early investigations into the composition of natural waxes, such as beeswax and montan wax, also led to the identification of a variety of long-chain fatty acids, including those with an odd number of carbon atoms.[7]

Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C31H62O2 | [1] |

| Molecular Weight | 466.8 g/mol | [1] |

| Melting Point | 109.3-109.6 °C | [4] |

| Boiling Point | 446.5 °C at 760 mmHg | [4] |

| Density | 0.872 g/cm³ | [4] |

| CAS Number | 38232-01-8 | [1] |

Natural Occurrence and Biosynthesis

Natural Sources

This compound is found in a variety of natural sources, primarily in plant and insect waxes. Notable sources include:

-

Plant Waxes: It is a component of the cuticular wax of various plants, including Pedalium murex and Chamaecrista kleinii.[8] It is also found in peat wax and montan wax, which are derived from fossilized plant material.[3][9] The composition of carnauba wax, obtained from the leaves of the carnauba palm, consists of fatty acid esters, fatty alcohols, acids, and hydrocarbons, with the acids and alcohols predominantly having chain lengths in the C26-C30 range.[10][11]

-

Beeswax: this compound is a minor constituent of beeswax, which is a complex mixture of esters, fatty acids, and hydrocarbons.[3][12][13] The free fatty acid content of beeswax is typically between 12-14%.[13]

-

Microbial Lipids: Some microorganisms have been shown to produce odd-chain fatty acids, although typically in smaller quantities than even-chain fatty acids.[14]

The approximate content of total free fatty acids in some of these natural waxes is presented in the table below. The specific percentage of this compound within the total fatty acid fraction can vary depending on the source and purification methods.

| Natural Source | Typical Free Fatty Acid Content (%) |

| Beeswax | 12 - 14 |

| Montan Wax | 22 - 26 |

| Carnauba Wax | 3 - 6 |

Biosynthesis

The biosynthesis of this compound in plants follows the general pathway for very-long-chain fatty acid (VLCFA) elongation. This process occurs in the endoplasmic reticulum and involves a multi-enzyme complex known as the fatty acid elongase (FAE). The pathway begins with a C18-CoA primer, typically stearoyl-CoA, and proceeds through a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA in each cycle. For odd-chain VLCFAs like this compound, the initial primer is an odd-chain fatty acyl-CoA, such as propionyl-CoA, which is then elongated.

The biosynthesis of odd-chain fatty acids can also occur in some bacteria, which can utilize primers like propionyl-CoA to initiate fatty acid synthesis.[15]

References

- 1. Obtaining high molecular mass fatty acids from beeswax Apis mellifera | NATIONAL CENTER FOR SCIENTIFIC RESEARCH (CENIC) CHEMICAL SCIENCES JOURNAL [revista.cnic.edu.cu]

- 2. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beeswax - Wikipedia [en.wikipedia.org]

- 4. Hentriacontylic acid - Wikipedia [en.wikipedia.org]

- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 611. Synthetic long-chain aliphatic compounds. Part V. N-nonatricosanoic and n-hexapentacosanoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Montan wax - Wikipedia [en.wikipedia.org]

- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. inchem.org [inchem.org]

- 14. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 15. journals.asm.org [journals.asm.org]

Hentriacontanoic Acid: A Comprehensive Technical Guide to its Industrial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31H62O2), a very-long-chain saturated fatty acid, is a naturally occurring compound found in various plant waxes and beeswax.[1][2][3] While historically receiving limited attention, recent scientific interest has begun to uncover its significant potential across a spectrum of industrial applications. This technical guide provides an in-depth analysis of the current and prospective uses of this compound, presenting key data, experimental methodologies, and an exploration of its biological activities and associated signaling pathways. Its unique physicochemical properties make it a promising candidate for use in cosmetics, lubricants, and advanced materials, as well as a subject of interest for its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to harnessing its industrial capabilities.

| Property | Value | Reference |

| CAS Number | 38232-01-8 | [2] |

| Molecular Formula | C31H62O2 | [2] |

| Molecular Weight | 466.82 g/mol | [2] |

| Melting Point | 109.3 to 109.6 °C | [1] |

| Appearance | Solid | [2] |

| Purity (Commercially available) | >99% | [4] |

Potential Industrial Applications

Cosmetics and Personal Care

This compound, owing to its long-chain structure, exhibits properties that are highly desirable in cosmetic and personal care formulations.[3]

Functions:

-

Emollient: Emollients are crucial for imparting a smooth and soft feel to the skin. The long hydrocarbon chain of this compound suggests it can form an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and enhancing skin hydration.[5]

-

Thickening Agent: In creams and lotions, achieving the desired viscosity is critical for product stability and consumer appeal. Very-long-chain fatty acids can contribute to the viscosity of the oil phase in emulsions.

Quantitative Data:

Currently, specific quantitative data on the performance of this compound as an emollient or thickener in cosmetic formulations is limited in publicly available literature. However, the properties of other long-chain fatty acids suggest its potential. Emollients are typically used in cosmetic emulsions at concentrations ranging from 3-20% w/w.[6]

Lubricants and Tribology

The long, saturated hydrocarbon chain of this compound makes it a candidate for use as a lubricant base oil or additive. Fatty acids and their derivatives are known to improve the tribological properties of lubricants by forming a protective film on metal surfaces, which reduces friction and wear.[7][8]

Potential Benefits:

-

Boundary Lubrication: The polar carboxyl group can adhere to metal surfaces, forming a durable boundary film.[7]

-

Friction Reduction: The long alkyl chain can facilitate a reduction in the coefficient of friction.[9]

-

High Thermal Stability: Saturated fatty acids generally exhibit good thermal and oxidative stability.

Quantitative Data:

Phase Change Materials (PCMs) for Thermal Energy Storage

Phase change materials are substances that absorb and release large amounts of energy at a nearly constant temperature during a phase transition (e.g., solid to liquid). Fatty acids are a promising class of organic PCMs due to their high latent heat of fusion, chemical stability, and non-toxicity.[12][13]

Key Properties for PCM Application:

-

Melting Point: The melting point of this compound (109.3 to 109.6 °C) makes it suitable for medium-temperature thermal energy storage applications.[1]

-

Latent Heat of Fusion: While specific data for this compound is not available, other long-chain fatty acids exhibit latent heats of fusion in the range of 150-200 J/g.[14] The long chain length of this compound suggests it would have a comparable or higher latent heat.

-

Thermal Stability: Saturated fatty acids generally show good thermal stability over repeated melting and freezing cycles.[15]

Quantitative Data:

| Fatty Acid | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) | Reference |

| Capric Acid | 31.4 | 153 | [12] |

| Lauric Acid | 44.2 | 176 | [12] |

| Myristic Acid | 54.4 | 199 | [12] |

| Palmitic Acid | 62.9 | 203 | [12] |

| Stearic Acid | 69.6 | 200 | [12] |

Further experimental work is needed to determine the precise latent heat of fusion and thermal conductivity of this compound to fully assess its potential as a PCM.

Drug Delivery Systems

The biocompatibility and lipophilicity of long-chain fatty acids make them suitable for use in the formulation of drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[16][17][18][19] These systems can improve the solubility and bioavailability of poorly water-soluble drugs.

Potential Advantages:

-

Biocompatibility: Fatty acids are endogenous compounds, leading to low toxicity.

-

Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.

-

Enhanced Bioavailability: Encapsulation can protect the drug from degradation and improve its absorption.

Experimental Workflow for Nanoparticle Formulation:

Caption: Workflow for the preparation of lipid nanoparticles using a hot homogenization technique.

Biological Activities and Signaling Pathways

Recent research has indicated that very-long-chain fatty acids and related compounds possess noteworthy biological activities, particularly anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Studies on compounds structurally related to this compound, such as the hydrocarbon hentriacontane, have demonstrated significant anti-inflammatory potential. The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21]

Signaling Pathway:

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Quantitative Data:

While specific IC50 values for this compound's anti-inflammatory activity are not yet widely reported, studies on other NF-κB inhibitors show IC50 values for NF-κB activation inhibition in the nanomolar to low micromolar range.[20][22]

Antioxidant Activity

The potential of long-chain fatty acids to act as antioxidants is an area of growing interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity.

Quantitative Data:

Regulation of Lipid Metabolism

Very-long-chain fatty acids are integral to cellular lipid metabolism. Their levels and metabolism are linked to the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the regulation of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[28][29][30][31]

-

PPARs: These receptors are key regulators of lipid and glucose metabolism. Certain fatty acids can act as ligands for PPARs, influencing the expression of genes involved in fatty acid oxidation and storage.[32][33][34][35]

-

SREBPs: These transcription factors control the synthesis of cholesterol and fatty acids. Their activity can be modulated by the cellular lipid status.[28][30][31]

Further research is needed to elucidate the specific interactions of this compound with these signaling pathways.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of the corresponding long-chain alcohol, 1-hentriacontanol (B1208290).

Protocol: Oxidation of 1-Hentriacontanol

-

Preparation of Jones Reagent: Carefully add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid in a flask cooled in an ice bath. Once dissolved, cautiously add 50 mL of deionized water and stir until homogeneous.

-

Reaction Setup: Dissolve 5.0 g of 1-hentriacontanol in 200 mL of acetone (B3395972) in a round-bottom flask. Place the flask in an ice bath and begin stirring.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of 1-hentriacontanol. The reaction is exothermic and the temperature should be maintained below 20 °C. The reaction progress can be monitored by the color change from orange-red to green.

-

Quenching: Once the reaction is complete (as indicated by the persistence of the orange-red color), quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the green color of Cr(III) persists.

-

Extraction: Add 200 mL of water to the reaction mixture and extract the product with three 100 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with two 100 mL portions of deionized water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone.[36]

Extraction of this compound from Plant Waxes

This compound can be isolated from natural sources like plant waxes through a multi-step process involving extraction and purification.

Protocol: Extraction from Plant Wax

-

Soxhlet Extraction: Place the dried and powdered plant material (e.g., carnauba wax shavings) in a thimble and perform a Soxhlet extraction with a non-polar solvent like hexane (B92381) for 6-8 hours to extract the crude wax.

-

Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to obtain the crude wax.

-

Saponification: Reflux the crude wax with an excess of 1 M ethanolic potassium hydroxide (B78521) for 2-4 hours to hydrolyze the wax esters into fatty acids and long-chain alcohols.

-

Acidification: After cooling, acidify the mixture to a pH of 1-2 with hydrochloric acid to protonate the fatty acid salts.

-

Extraction of Free Fatty Acids: Extract the acidified mixture with a non-polar solvent like hexane or diethyl ether. The organic phase will contain the free fatty acids and long-chain alcohols.

-

Separation: The this compound can be separated from the other components by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing this compound can be identified by thin-layer chromatography (TLC).

-

Purification: Combine the fractions containing the desired product and recrystallize from a suitable solvent to obtain pure this compound.[36]

Conclusion and Future Outlook

This compound presents a compelling profile for a range of industrial applications, from providing desirable sensory properties in cosmetics to enhancing the performance of lubricants and serving as a high-temperature phase change material. Furthermore, its potential biological activities, particularly its anti-inflammatory properties, warrant further investigation for pharmaceutical and nutraceutical applications.

The primary limitation to the widespread industrial adoption of this compound is the current lack of extensive, specific quantitative data across these applications. Future research should focus on:

-

Quantitative Performance Evaluation: Systematic studies to determine the precise efficacy of this compound as an emollient, thickener, lubricant additive, and phase change material.

-

Biological Activity Profiling: In-depth investigation of its anti-inflammatory, antioxidant, and other potential therapeutic effects, including the determination of IC50 values and elucidation of the specific molecular targets and signaling pathways involved.

-

Process Optimization: Development of efficient and scalable extraction and synthesis methods to ensure a cost-effective and sustainable supply.

As research continues to unveil the multifaceted nature of this very-long-chain fatty acid, this compound is poised to become a valuable component in a variety of high-performance and sustainable industrial products.

References

- 1. Hentriacontylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C31H62O2 | CID 37982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. ulprospector.com [ulprospector.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Tribological Properties of Some Fatty Acids | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. dspace.unimap.edu.my [dspace.unimap.edu.my]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. routledge.com [routledge.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sterols regulate cycling of SREBP cleavage-activating protein (SCAP) between endoplasmic reticulum and Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sterol and fatty acid regulatory pathways in a Giardia lamblia-derived promoter: evidence for SREBP as an ancient transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 35. selleckchem.com [selleckchem.com]

- 36. benchchem.com [benchchem.com]

Hentriacontanoic Acid in Microbial Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentriacontanoic acid (C31:0) is a saturated very-long-chain fatty acid (VLCFA) that has been identified in various natural sources, including plants and waxes.[1][2] While the metabolism of common long-chain fatty acids in microorganisms is well-characterized, the specific pathways and physiological roles of VLCFAs like this compound remain a developing area of research. This technical guide provides a comprehensive overview of the current understanding and extrapolated principles of this compound metabolism in microbial systems. We will delve into the probable biosynthetic and degradation pathways, potential physiological functions, and detailed experimental protocols for the analysis of this and other VLCFAs in a microbial context.

Microbial Biosynthesis of this compound

The synthesis of fatty acids in bacteria is primarily carried out by the Type II fatty acid synthase (FASII) system, which involves a series of discrete, soluble enzymes.[3][4] The production of a very-long-chain fatty acid such as this compound, which is an odd-chain fatty acid, necessitates specific enzymatic machinery for both initiation and elongation beyond the typical C16-C18 chain lengths.

Initiation of Odd-Chain Fatty Acid Synthesis

The biosynthesis of odd-chain fatty acids typically initiates with a primer other than acetyl-CoA. Propionyl-CoA, derived from the metabolism of amino acids such as valine and isoleucine, or from the reduction of propionate, is the common starter unit for odd-chain fatty acid synthesis. The condensation of propionyl-CoA with malonyl-ACP, catalyzed by a specialized β-ketoacyl-ACP synthase III (FabH), would form a 5-carbon intermediate, initiating the elongation cycles.

Elongation to Very-Long-Chain Fatty Acids

Following initiation, the fatty acid chain is elongated by the repetitive addition of two-carbon units from malonyl-CoA in a four-step cycle catalyzed by the enzymes of the FASII system:

-

Condensation: β-ketoacyl-ACP synthase (FabB/FabF)

-

Reduction: β-ketoacyl-ACP reductase (FabG)

-

Dehydration: β-hydroxyacyl-ACP dehydratase (FabZ/FabA)

-

Reduction: enoyl-ACP reductase (FabI)

To reach a chain length of 31 carbons, this cycle would need to be repeated 14 times after the initial condensation with propionyl-CoA. The synthesis of VLCFAs likely requires specialized elongase enzymes (KCS) that can accommodate the growing acyl chain. While not explicitly documented for this compound in most bacteria, in organisms like Mycobacterium tuberculosis, a combination of Type I and Type II fatty acid synthases is used to produce very long-chain mycolic acids, indicating that specialized systems for VLCFA synthesis exist in the microbial world.[3]

Microbial Degradation of this compound

The catabolism of fatty acids in bacteria is accomplished through the β-oxidation pathway. This process involves the sequential cleavage of two-carbon units from the acyl chain, producing acetyl-CoA, NADH, and FADH2. The degradation of a VLCFA like this compound would follow the same fundamental steps, although the enzymes involved must be capable of handling the long, hydrophobic acyl chain.

The key steps in the β-oxidation of this compound are:

-

Activation: this compound is activated to its coenzyme A (CoA) thioester, hentriacontanoyl-CoA, by an acyl-CoA synthetase (FadD).

-

Oxidation: Hentriacontanoyl-CoA is oxidized by an acyl-CoA dehydrogenase (FadE) to form a trans-Δ2-enoyl-CoA, generating FADH2.

-

Hydration: The enoyl-CoA is hydrated by an enoyl-CoA hydratase (FadB) to form a β-hydroxyacyl-CoA.

-

Oxidation: The β-hydroxyacyl-CoA is oxidized by a β-hydroxyacyl-CoA dehydrogenase (FadB) to a β-ketoacyl-CoA, producing NADH.

-

Thiolysis: The β-ketoacyl-CoA is cleaved by a thiolase (FadA) to release acetyl-CoA and a C29 acyl-CoA, which re-enters the cycle.

This cycle would repeat until the final three-carbon unit, propionyl-CoA, is released, which can then enter central metabolism.

Physiological Roles of this compound in Microbes

The specific functions of this compound in microbial physiology are not well-defined. However, based on the known roles of other fatty acids, several hypotheses can be proposed:

-

Membrane Structure: VLCFAs can be incorporated into membrane lipids, where their long, saturated chains would decrease membrane fluidity and permeability. This could be an adaptive mechanism for microbes living in extreme environments, such as high temperatures or in the presence of membrane-disrupting agents.

-

Energy Storage: As with other fatty acids, this compound could serve as a dense form of energy storage.

-

Signaling: Fatty acids are increasingly recognized as signaling molecules in bacteria, involved in processes such as quorum sensing, virulence factor regulation, and host-pathogen interactions.[5][6] The presence of a unique VLCFA like this compound could potentially play a role in specific inter- or intra-species communication.

Quantitative Data

Currently, there is a lack of published quantitative data on the specific concentrations of this compound in various microbial species. The table below is presented as a template for future research in this area.

| Microbial Species | Growth Conditions | This compound Concentration (µg/g dry cell weight) | Reference |

| [Example Species] | [Example Medium, Temp, etc.] | [Value] | [Citation] |

| [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Experimental Protocols

The analysis of VLCFAs like this compound in microbial samples typically involves lipid extraction, derivatization to volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: Extraction and Analysis of Total Fatty Acids from Microbial Cultures

1. Cell Harvesting and Lysis:

- Harvest microbial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

- Resuspend the cell pellet in a known volume of methanol (B129727).

- Lyse the cells using a method appropriate for the microbial species (e.g., bead beating, sonication, or chemical lysis).

2. Lipid Extraction and Saponification:

- To the cell lysate, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, which is not typically found in large amounts in bacteria).

- Add sodium hydroxide (B78521) in methanol to a final concentration of 0.5 M for saponification of lipids.

- Incubate at 80°C for 1 hour to hydrolyze lipids and release free fatty acids.

3. Fatty Acid Methylation:

- Cool the sample and neutralize with an acid (e.g., hydrochloric acid).

- Add boron trifluoride in methanol (14% w/v) and incubate at 80°C for 30 minutes to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

4. FAMEs Extraction:

- Add saturated sodium chloride solution and hexane (B92381) to the sample.

- Vortex vigorously and centrifuge to separate the phases.

- Carefully collect the upper hexane layer containing the FAMEs.

- Repeat the hexane extraction to ensure complete recovery.

- Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

5. GC-MS Analysis:

- Reconstitute the dried FAMEs in a known volume of hexane.

- Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

- Use a temperature program that allows for the elution of VLCFAs. An example program could be:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp 1: 10°C/minute to 200°C.

- Ramp 2: 5°C/minute to 300°C, hold for 10 minutes.

- The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

- Identify the FAME of this compound by its characteristic retention time and mass spectrum.

- Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve prepared with authentic this compound.

Start [label="Microbial Culture", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];

Harvesting [label="Cell Harvesting & Lysis"];

Extraction [label="Lipid Extraction & Saponification\n(with Internal Standard)"];

Methylation [label="Fatty Acid Methylation (FAMEs synthesis)"];

FAMEs_Extraction [label="FAMEs Extraction with Hexane"];

Analysis [label="GC-MS Analysis"];

Data_Processing [label="Data Processing and Quantification"];

End [label="Results", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

Start -> Harvesting;

Harvesting -> Extraction;

Extraction -> Methylation;

Methylation -> FAMEs_Extraction;

FAMEs_Extraction -> Analysis;

Analysis -> Data_Processing;

Data_Processing -> End;

}

Conclusion and Future Directions

The study of this compound in microbial metabolism is a nascent field with significant potential for discovery. While the fundamental principles of fatty acid biosynthesis and degradation provide a framework for understanding how microbes might produce and utilize this VLCFA, specific enzymes and regulatory pathways remain to be elucidated. Future research should focus on:

-

Screening and Identification: Identifying microbial species that produce significant quantities of this compound.

-

Genetic and Enzymatic Characterization: Identifying and characterizing the specific elongases and other enzymes involved in the biosynthesis and degradation of this compound.

-

Physiological and Signaling Roles: Investigating the functional significance of this compound in microbial membranes, as a signaling molecule, and in host-microbe interactions.

-

Metabolic Engineering: Exploring the potential to engineer microorganisms for the production of this compound and other VLCFAs for industrial applications.

A deeper understanding of the microbial metabolism of this compound will not only expand our knowledge of microbial lipid diversity and function but may also open new avenues for the development of novel antimicrobial agents and the bio-based production of valuable specialty chemicals.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]

- 3. Frontiers | Long Chain Fatty Acid Degradation Coupled to Biological Sulfidogenesis: A Prospect for Enhanced Metal Recovery [frontiersin.org]

- 4. teamaquafix.com [teamaquafix.com]

- 5. mdpi.com [mdpi.com]

- 6. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Progress [stg-blogs.stjude.org]

Spectroscopic Analysis of Hentriacontanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hentriacontanoic acid, a C31:0 very-long-chain saturated fatty acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the known characteristics of long-chain fatty acids. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of similar long-chain fatty acids and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~2.35 | Triplet | 2H | α-Methylene (-CH₂-COOH) |

| ~1.63 | Quintet | 2H | β-Methylene (-CH₂-CH₂-COOH) |

| ~1.25 | Broad Multiplet | ~54H | Methylene Chain (-(CH₂)₂₇-) |

| ~0.88 | Triplet | 3H | Terminal Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~180 | Carboxylic Acid Carbon (-C OOH) |

| ~34 | α-Methylene Carbon (-C H₂-COOH) |

| ~32 | Methylene Carbon near terminal methyl |

| ~29.7 | Bulk Methylene Carbons (-(CH₂)n-) |

| ~29.4 | Methylene Carbons |

| ~29.1 | Methylene Carbons |

| ~24.7 | β-Methylene Carbon (-C H₂-CH₂-COOH) |

| ~22.7 | Methylene Carbon adjacent to terminal methyl |

| ~14.1 | Terminal Methyl Carbon (-C H₃) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-3000 | Strong, Broad | O-H stretch of carboxylic acid dimer |

| ~2920 and ~2850 | Strong | C-H asymmetric and symmetric stretching of CH₂ groups[1][2] |

| ~1700-1710 | Strong | C=O stretching of carboxylic acid dimer[2] |

| ~1465-1470 | Medium | CH₂ scissoring vibration[1] |

| ~1410-1440 | Medium | C-O-H in-plane bending |

| ~1280-1300 | Medium | C-O stretching coupled with O-H in-plane bending |

| ~940 | Broad | O-H out-of-plane bending of carboxylic acid dimer |

| ~720-730 | Weak | CH₂ rocking vibration (for long chains) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation (Solution-State NMR)